USP8 Biochemical Potency: Usp8-IN-1 vs. DUB-IN-1
Usp8-IN-1 demonstrates an IC50 of 1.9 μM for USP8 in a biochemical assay, as reported in the patent literature [1]. In contrast, the related USP8 inhibitor DUB-IN-1 has a reported IC50 of 0.85 μM for USP8 [2]. This represents a 2.2-fold difference in potency, highlighting that Usp8-IN-1 is a moderately potent tool compound suitable for studies where a lower potency profile is desired to minimize off-target effects.
| Evidence Dimension | USP8 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.9 μM |
| Comparator Or Baseline | DUB-IN-1: 0.85 μM |
| Quantified Difference | Usp8-IN-1 is 2.2-fold less potent |
| Conditions | Biochemical assay; details per patent CN111138358A and reported literature |
Why This Matters
This quantitative difference allows researchers to select an inhibitor with a defined potency window, which is critical for dose-response studies and for minimizing confounding effects from complete pathway shutdown.
- [1] Li, Z., et al. (2020). USP8 inhibitor and preparation method and application thereof. China Patent No. CN111138358A. View Source
- [2] CiteAb. (2024). DUB-IN-1. Product Datasheet. Retrieved from https://www.citeab.com. View Source
